2-Fluoro-N-methoxy-N-methylacetamide
Overview
Description
2-Fluoro-N-methoxy-N-methylacetamide is a useful research compound. Its molecular formula is C4H8FNO2 and its molecular weight is 121.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Synthesis of Alpha-fluorovinyl Weinreb Amides and Alpha-fluoroenones : The synthesis and reactivity of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, a building block for Julia olefination, were explored. This reagent enables the creation of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, demonstrating its utility as a common fluorinated intermediate in such syntheses (Ghosh et al., 2009).
Development of a New Reagent : A new reagent for synthesizing the α,β-unsaturated N-methoxy-N-methyl-amide structural unit was developed using 2-(Benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide. This crystalline solid with an indefinite shelf life facilitates the synthesis of the α,β-unsaturated N-methoxy-N-methyl-amide functionality, highlighting its practicality in organic synthesis (Manjunath et al., 2006).
Chemical and Physical Properties
Examination of Excess Molar Volumes and Viscosity Deviations : A study on the binary mixtures of N-methylacetamide with 2-methoxyethanol and water explored the excess molar volumes, viscosity deviations, and isentropic compressibility changes. These findings provide insights into the chemical and physical interactions within these mixtures (Victor & Hazra, 2002).
Synthesis Process Analysis for Fluthiacet-methyl Intermediate : The synthesis process of 2-Fluoro-4-chloro-5-methoxy carbonyl methylthio phenyl isothiocyanate, an important intermediate in the synthesis of fluthiacet-methyl, was analyzed. This research sheds light on the complexities and practicalities of synthesizing such intermediates in heterocyclic compounds (Qiang, 2013).
Biological and Medicinal Chemistry
Synthesis and Antifungal Bioactivity : Methyl 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}acetate and 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}-N-methylacetamide derivatives were synthesized and evaluated for their antifungal activities. This study contributes to the understanding of potential antifungal agents (Li & Yang, 2009).
Oligonucleotide Modifications for Therapeutic Applications : Research on the synthesis of 2'-fluoro and 2'-methoxy N6-methyladenosine phosphoramidites and their incorporation into oligonucleotides, including siRNAs, highlights the role of such modifications in enhancing stability and potency. This is significant in the context of developing therapeutic siRNAs (Rydzik et al., 2023).
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-N-methoxy-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDGUPMUKOMHGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CF)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide in organic synthesis?
A1: This compound serves as a valuable reagent in the Julia-Kocienski olefination reaction []. This reaction is a powerful tool for creating carbon-carbon double bonds with defined stereochemistry, a crucial aspect in synthesizing complex molecules. Specifically, 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide enables the introduction of a Z-α-fluorovinyl Weinreb amide unit, a versatile building block in organic synthesis [].
Q2: How is 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide synthesized?
A2: The synthesis involves a condensation reaction between two primary building blocks: 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide and 2-(benzo[d]thiazol-2-ylthio)acetaldehyde. This reaction exhibits high Z-selectivity, yielding the desired product in good yield (76%) [].
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